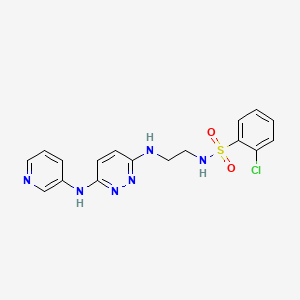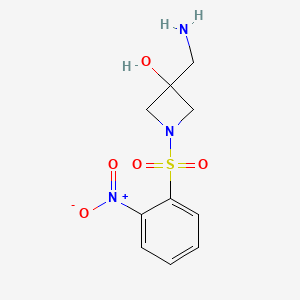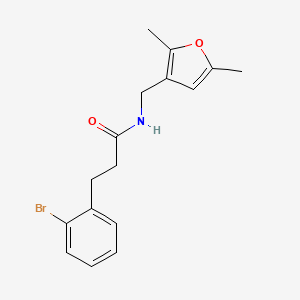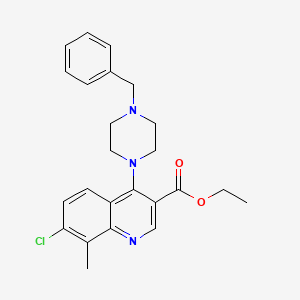
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione, also known as CPI-613, is a novel anticancer drug that has gained attention in recent years due to its unique mechanism of action. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Mécanisme D'action
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione targets the TCA cycle in cancer cells, which is responsible for generating energy for cell growth and proliferation. By inhibiting the TCA cycle, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione disrupts the energy metabolism of cancer cells, leading to cell death. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has also been shown to increase reactive oxygen species (ROS) production in cancer cells, which further contributes to cell death. Moreover, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Biochemical and Physiological Effects:
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of key enzymes in the TCA cycle, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione also disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction and cell death. Moreover, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to inhibit the activity of STAT3, a transcription factor that promotes cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. It has minimal toxicity to normal cells, making it suitable for in vitro and in vivo studies. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has also been found to enhance the efficacy of standard chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in clinical settings. Additionally, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has shown limited efficacy against some cancer types, such as breast cancer.
Orientations Futures
There are several future directions for research on 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione. One area of focus is the development of new formulations that can increase the half-life of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in vivo. Another area of focus is the identification of biomarkers that can predict the response to 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione treatment. Moreover, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in combination with standard chemotherapy and radiation therapy. Additionally, there is a need for further research on the mechanism of action of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione and its potential to target cancer stem cells.
Méthodes De Synthèse
The synthesis of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione involves the reaction of 2-(3-bromopropyl)isoindoline-1,3-dione with 6-oxopyridazin-1(6H)-ylboronic acid in the presence of a palladium catalyst. The reaction yields 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione as a white solid with a purity of over 99%. The synthesis method has been optimized to produce 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in large quantities with high purity, making it suitable for further research and development.
Applications De Recherche Scientifique
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, and ovarian cancers. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to enhance the efficacy of standard chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has shown minimal toxicity to normal cells, making it a safe and well-tolerated drug.
Propriétés
IUPAC Name |
2-[3-(6-oxopyridazin-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-13-7-3-8-16-18(13)10-4-9-17-14(20)11-5-1-2-6-12(11)15(17)21/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGWMGIOHNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2534113.png)




![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)